N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C21H17FN4O2S3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17FN4O2S3/c1-11-7-8-13(9-14(11)22)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
WVROJMSONQUIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Cyclization
A common strategy involves the Hantzsch reaction, where thiourea reacts with aldehydes and ketones to form thiazole intermediates, followed by pyrimidine ring closure. For example:
Mechanistic Insight :
Alternative Approaches
Some protocols employ direct S-alkylation of pre-synthesized pyrimidinethione derivatives. For instance, reacting 5-aryl-2-thioxohexahydropyrimido[4,5-b]quinoline-4,6-diones with alkylating agents.
Acetamide Side-Chain Synthesis
The acetamide moiety (N-(3-fluoro-4-methylphenyl)) is introduced via nucleophilic substitution or acylation.
Preparation of 2-Chloro-N-(3-Fluoro-4-Methylphenyl)acetamide
| Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|
| 3-Fluoro-4-methylbenzeneamine, acetyl chloride, EtOH, KOH | Acylation to form acetamide precursor | ~80–90% |
Procedure :
-
Acylation : React 3-fluoro-4-methylbenzeneamine with acetyl chloride in ethanol.
-
Halogenation : Treat with thionyl chloride to replace the hydroxyl group with chlorine, yielding 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.
Final Alkylation: Coupling Core and Acetamide
The thiazolopyrimidine core is functionalized via S-alkylation with the acetamide derivative.
Key Reaction Parameters
| Parameter | Optimal Value/Description | Reference |
|---|---|---|
| Base | KOH (anhydrous) | |
| Solvent | Ethanol or acetic acid | |
| Temperature | Reflux (~80–100°C) | |
| Reaction Time | 3–6 hours |
Mechanistic Pathway :
-
Deprotonation : KOH deprotonates the thiol group on the thiazolopyrimidine core.
-
Nucleophilic Attack : The thiolate attacks the electrophilic carbon in 2-chloroacetamide, forming the thioether linkage.
Characterization and Purity Assurance
Critical analytical techniques validate the structure and purity of the final compound.
Spectroscopic Data
Purity Assessment
| Method | Application | Reference |
|---|---|---|
| HPLC | Quantifies purity (≥95% typical) | |
| Elemental Analysis | Confirms C, H, N, S, F, Cl ratios |
Challenges and Optimization Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Regioselectivity | Use sterically hindered bases (e.g., KOH) | |
| Side Reactions | Anhydrous conditions, controlled reflux | |
| Low Yields | Optimize solvent polarity (EtOH vs. DMF) |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the fluoro group with other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide (CAS 1040653-90-4)
This compound shares the same thiazolo[4,5-d]pyrimidine core and acetamide-thioether backbone as the target molecule but differs in substituents:
- Phenyl vs.
- 2-ethoxyphenyl vs. 3-fluoro-4-methylphenyl : The ethoxy group (‑OCH2CH3) may enhance solubility compared to the electron-withdrawing fluorine and lipophilic methyl group in the target compound.
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives ()
Compounds such as 19 and 20 from feature chromenyl or coumarin-derived substituents, which introduce additional aromatic systems. These structural differences likely influence electronic properties and biological targets. For example:
- Synthesis : Both microwave-assisted and conventional methods are used, suggesting that the target compound’s synthesis could be optimized similarly for yield or purity .
Functional Group Comparison with Agrochemicals ()
While structurally distinct, agrochemicals like flumetsulam (triazolo[1,5-a]pyrimidine) and oxadixyl (oxazolidinyl acetamide) highlight the importance of heterocyclic cores in bioactive molecules:
- Flumetsulam : A triazolo-pyrimidine sulfonamide herbicide. The sulfonamide group contrasts with the thioacetamide in the target compound, suggesting divergent mechanisms of action.
- Oxadixyl : Contains a methoxy-acetamide group, analogous to the acetamide moiety in the target compound but lacking sulfur linkages.
| Compound | Core Structure | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | Thiazolo[4,5-d]pyrimidine | Thioacetamide, thioether | Research |
| Flumetsulam | Triazolo[1,5-a]pyrimidine | Sulfonamide | Herbicide |
| Oxadixyl | Oxazolidinyl | Methoxy-acetamide | Fungicide |
Research Findings and Gaps
- Synthesis : While outlines methods for related thiazolo[4,5-d]pyrimidines, the target compound’s exact synthesis pathway remains unconfirmed. Microwave-assisted synthesis could improve efficiency .
- Toxicity and Solubility : The fluorine and methyl groups may increase lipophilicity, necessitating formulation adjustments for in vivo studies.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential biological activity. Its structure features a thiazolopyrimidine core that may interact with various biological targets, making it a candidate for drug discovery and therapeutic applications.
The molecular formula of this compound is C21H17FN4O2S3, with a molecular weight of 472.6 g/mol. The compound's structure includes functional groups that may contribute to its biological activity, such as the thiazole and pyrimidine rings.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O2S3 |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide |
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors involved in various cellular processes. The thiazolopyrimidine core may facilitate binding to these targets, leading to modulation of biological pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Thiazolopyrimidine derivatives have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth.
- Antioxidant Properties : Compounds in this class may possess antioxidant activity, which can protect cells from oxidative stress.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of thiazolopyrimidine derivatives against various bacterial strains. Results showed significant inhibition zones for certain compounds, indicating potential as antibiotic agents.
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of related thiazolopyrimidine compounds on human cancer cell lines. The results indicated dose-dependent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range.
- Antioxidant Activity : Research on thiazolidinone derivatives highlighted their ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
Q & A
Basic: What are the critical parameters for optimizing synthesis conditions to achieve high purity of this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically including cyclization, thioether formation, and amide coupling. Key parameters to optimize include:
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency for thioacetamide bond formation .
- pH management : Basic conditions (pH 8–9) stabilize intermediates during coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC resolves structurally similar byproducts .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazolo[4,5-d]pyrimidine core and substituent positions (e.g., fluoro-methylphenyl) .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm, S-H at ~2550 cm) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How should researchers evaluate biological activity and interpret IC50_{50}50 data for this compound?
Answer:
- Assay design : Use dose-response curves (e.g., 0.1–100 µM) in target-specific assays (e.g., kinase inhibition, cytotoxicity). Include positive controls (e.g., staurosporine for kinases) .
- IC interpretation : Lower IC indicates higher potency. For example, an IC of 15 µM against MCF-7 cells suggests moderate cytotoxicity compared to doxorubicin (IC ~0.1 µM) .
- Statistical validation : Triplicate experiments with ANOVA analysis (p<0.05) ensure reproducibility .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from structural analogs or assay variability. Mitigation strategies include:
- Structural validation : Confirm substituent positions (e.g., o-tolyl vs. p-tolyl) via X-ray crystallography .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify structure-activity trends .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Answer:
- X-ray crystallography : Resolves binding modes with biological targets (e.g., enzyme active sites) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) for target interactions .
- Isotopic labeling : O tracing in hydrolysis reactions identifies nucleophilic attack sites .
Basic: What purification methods are effective post-synthesis?
Answer:
- Flash chromatography : Separates polar byproducts using silica gel and ethyl acetate/hexane (3:7 ratio) .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals .
- TLC monitoring : R values (0.3–0.5) guide fraction collection in complex mixtures .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Scaffold modification : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess impact on bioactivity .
- 3D-QSAR modeling : Align derivatives in CoMFA/CoMSIA grids to predict activity cliffs .
- In vitro validation : Test analogs against panels of related targets (e.g., COX-2, LOX-5) to identify selectivity trends .
Basic: How to assess solubility and stability for storage and experimental use?
Answer:
- Solubility profiling : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) with sonication to prevent aggregation .
- Stability studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
- Storage : Lyophilized solids stored at -20°C in amber vials retain stability >6 months .
Advanced: What methodologies identify interactions with metabolic enzymes (e.g., CYP450)?
Answer:
- Microsomal incubation : Human liver microsomes + NADPH cofactor, analyzed via LC-MS/MS for metabolite profiling .
- Inhibition assays : Measure IC against CYP3A4/CYP2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Advanced: How to address contradictions in reported bioactivity data for structural analogs?
Answer:
- Cross-study normalization : Adjust data for assay variability (e.g., cell line passage number, serum concentration) .
- Computational docking : Compare binding poses of analogs in target proteins (e.g., COX-2) to explain potency differences .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
